4-Bromo-1-ethyl-5-{7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole
Description
4-Bromo-1-ethyl-5-{7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole is a heterocyclic compound featuring a pyrazole core substituted with a bromine atom at position 4, an ethyl group at position 1, and a 7-oxabicyclo[4.1.0]heptane moiety at position 3. The 7-oxabicyclo[4.1.0]heptane group introduces a rigid, oxygen-containing bicyclic structure, which may influence the compound’s steric and electronic properties.
Properties
Molecular Formula |
C11H15BrN2O |
|---|---|
Molecular Weight |
271.15 g/mol |
IUPAC Name |
4-bromo-1-ethyl-5-(7-oxabicyclo[4.1.0]heptan-1-yl)pyrazole |
InChI |
InChI=1S/C11H15BrN2O/c1-2-14-10(8(12)7-13-14)11-6-4-3-5-9(11)15-11/h7,9H,2-6H2,1H3 |
InChI Key |
NDNSTKVNSRFWJR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)Br)C23CCCCC2O3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-ethyl-5-{7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole typically involves multiple steps. One common method includes the Diels-Alder reaction, where furans react with olefinic or acetylenic dienophiles to form the oxabicycloheptane structure . This intermediate can then be further functionalized to introduce the bromine and ethyl groups, followed by the formation of the pyrazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-ethyl-5-{7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The bicyclic structure allows for potential cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azide or cyano derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
4-Bromo-1-ethyl-5-{7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action for 4-Bromo-1-ethyl-5-{7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its unique structure. The oxabicycloheptane moiety may play a role in binding to these targets, while the pyrazole ring could be involved in modulating biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between the target compound and related pyrazole derivatives:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Substituent Effects on Reactivity :
- The bromine atom in the target compound and analogs (e.g., ) enables electrophilic substitution or cross-coupling reactions. However, the dual bromine in ’s compound increases its utility in sequential functionalization .
- The 7-oxabicyclo[4.1.0]heptane group in the target compound introduces rigidity and an oxygen atom, enhancing solubility in polar solvents compared to the thia -substituted analog in , which may exhibit higher lipophilicity .
The carboxylic acid in introduces polarity and hydrogen-bonding capacity, contrasting with the target compound’s neutral bicyclo ether .
Pharmacological and Industrial Relevance :
- Compounds with sulfonamide or tetrahydroindole groups () are associated with cyclooxygenase inhibition, whereas the target compound’s bicyclo ether may favor central nervous system penetration due to moderate lipophilicity .
- The dihydropyrazolone core in is structurally distinct, enabling ketone-mediated interactions in enzyme binding .
Synthetic Considerations :
- The target compound’s synthesis likely involves halogenation (for bromine) and cyclization (for the bicyclo group), akin to methods in using Diels-Alder reactions with lead(IV) acetate .
- In contrast, ’s carboxylic acid derivative may require hydrolysis of ester precursors .
Research Findings and Data
Pharmacological Potential
- While cannabinoid receptor studies () focus on CB1/CB2, the target compound’s bicyclo ether could mimic the terpenophenolic core of cannabinoids, warranting exploration in receptor binding assays .
Biological Activity
4-Bromo-1-ethyl-5-{7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including mechanisms of action, interactions with biological targets, and potential therapeutic applications.
Chemical Structure and Properties
Molecular Formula: C11H15BrN2O
Molecular Weight: 271.15 g/mol
IUPAC Name: this compound
The compound features a bromine atom, an ethyl group, and a bicyclic structure that incorporates both oxygen and nitrogen atoms within a pyrazole framework. This unique configuration is believed to contribute to its biological activity.
Preliminary studies suggest that this compound may interact with specific molecular targets, potentially modulating enzyme activities or receptor functions. The following mechanisms have been proposed:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, influencing cellular processes such as energy metabolism and oxidative stress responses.
- Receptor Modulation: It may bind to various receptors, altering signaling pathways that could lead to therapeutic effects.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
Antimicrobial Activity
Studies have shown that compounds similar to this compound possess antimicrobial properties. While specific data on this compound's antimicrobial activity is limited, its structural analogs have demonstrated effectiveness against various pathogens.
Anticancer Potential
The anticancer activity of related pyrazole derivatives has been documented, suggesting that this compound may also possess similar properties. Research is ongoing to elucidate its effects on cancer cell lines and the underlying mechanisms.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds can be insightful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Bromo-1-methyl-5-{7-oaxbicyclo[4.1.0]heptan} | C10H13BrN2O | Contains an oxabicyclic structure |
| 4-Bromo-pyrazole derivatives | Varies | General class with variations in substituents |
The structural uniqueness of 4-Bromo-1-ethyl suggests it may interact differently with biological targets compared to its analogs.
Case Studies
While specific case studies on 4-Bromo-1-ethyl are scarce, related research provides insights into its potential applications:
Study on Anticancer Activity
A study investigating the effects of pyrazole derivatives on PC3 prostate cancer cells found significant inhibition of cell proliferation, suggesting a potential pathway for therapeutic intervention using compounds like 4-Bromo-1-ethyl- . Further research is needed to confirm these findings specifically for this compound.
Enzyme Interaction Studies
Research has indicated that similar compounds can influence metabolic enzymes involved in drug metabolism and detoxification processes, highlighting the need for detailed interaction studies for 4-Bromo-1-ethyl-.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
